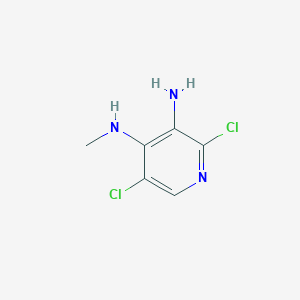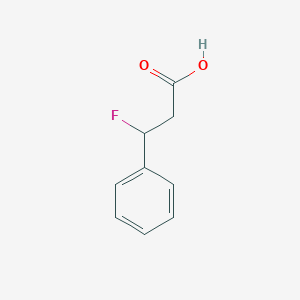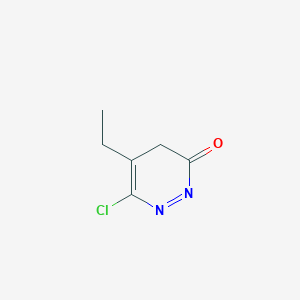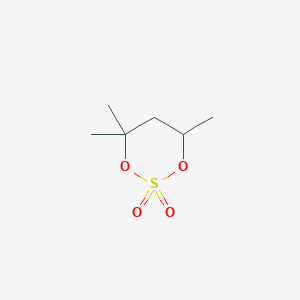
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide is an organic compound with the molecular formula C6H12O2S It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microreactors can also enhance the safety and scalability of the production process. Industrial production methods focus on maintaining high purity and minimizing by-products through precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms These interactions can lead to the formation of reactive intermediates, which can further react with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with one less methyl group.
1,3,2-Dioxathiolane 2,2-dioxide: Lacks the additional methyl groups present in 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide.
2,4,6-Trimethyl-1,3,5-dioxathiane: Different ring structure with similar methyl substitutions.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring also contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-5-4-6(2,3)10-11(7,8)9-5/h5H,4H2,1-3H3 |
Clé InChI |
QKQPNAREGDVVLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OS(=O)(=O)O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
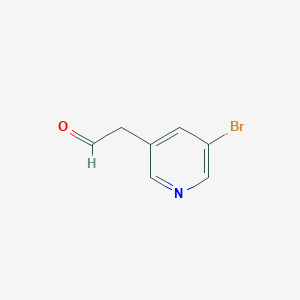

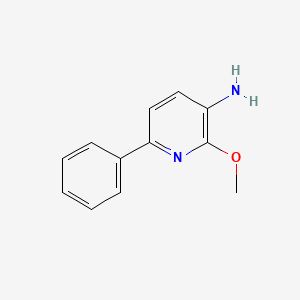
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)

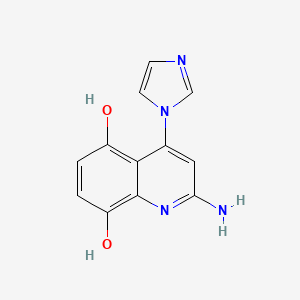
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
